molecular formula C16H17NO2S2 B2414488 (E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035022-25-2

(E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2414488
CAS No.: 2035022-25-2
M. Wt: 319.44
InChI Key: FKRCRWJNQSSNOA-ONEGZZNKSA-N
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Description

(E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic organic compound characterized by the presence of thiophene rings and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Attachment of the Thiophene Rings: The thiophene rings are introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Formation of the Enone Moiety: The final step involves the formation of the enone moiety through a condensation reaction, typically using an aldol condensation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yloxy)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a different thiophene substitution pattern.

    (E)-3-(furan-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one: Contains a furan ring instead of one of the thiophene rings.

Uniqueness

(E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one is unique due to its specific arrangement of thiophene rings and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-1-(4-thiophen-3-yloxypiperidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S2/c18-16(4-3-15-2-1-10-21-15)17-8-5-13(6-9-17)19-14-7-11-20-12-14/h1-4,7,10-13H,5-6,8-9H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRCRWJNQSSNOA-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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